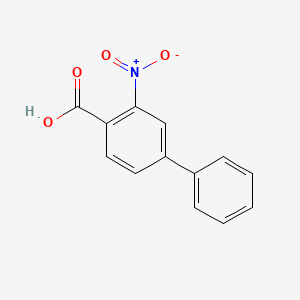

2-Nitro-4-phenylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVWEENDIKEWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591992 | |

| Record name | 3-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99847-13-9 | |

| Record name | 3-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Palladium Catalyzed Suzuki Miyaura Cross Coupling:a More Contemporary and Versatile Approach is the Suzuki Miyaura Coupling, Which Forms the Biphenyl C C Bond with High Precision.libretexts.orgthis Strategy Typically Involves the Reaction of a Halo Substituted 2 Nitrobenzoic Acid or Its Ester with Phenylboronic Acid. the General Mechanism Involves the Oxidative Addition of the Aryl Halide to a Pd 0 Catalyst, Followed by Transmetalation with the Boronic Acid and Reductive Elimination to Yield the Product.libretexts.orgthis Method Offers Superior Control over Isomer Formation Compared to Electrophilic Nitration. Recent Advancements Focus on Improving Catalyst Efficiency and Reaction Conditions.acs.orgacs.org

Future Prospects for 2-Nitro-4-phenylbenzoic Acid Research

The future of this compound research is poised to expand from its role as a simple intermediate into new realms of chemical reactivity, materials science, and sustainable production.

While the reduction of the nitro group and standard transformations of the carboxylic acid are well-known, the compound's full reactive potential is largely untapped. Future research could focus on:

Single-Electron Transfer (SET) Chemistry: The carboxylic acid group can be activated under photoredox or electrochemical conditions. This could enable novel decarboxylative C-H arylation reactions, where the -COOH group is replaced, allowing for the installation of new functionalities. nih.gov

Novel Cyclizations: For related 2-arylbenzoic acids, electrochemical methods have enabled intramolecular dehydrogenative lactonization to form fused ring systems. nih.gov Exploring similar intramolecular C-H activation pathways for this compound could lead to new heterocyclic scaffolds.

Phosphorus Chemistry: Recent studies on other benzoic acids have shown that the carboxylic acid can be converted into benzylphosphorus compounds. mdpi.com These intermediates are valuable reagents in Wittig-Horner-Emmons reactions for the synthesis of alkenes, opening a new synthetic application for this class of molecules. libretexts.orgmdpi.com

The rigid, functionalized biphenyl structure of this compound makes it an excellent candidate for advanced materials.

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials constructed from metal ions linked by organic molecules. prometheanparticles.co.uk Carboxylic acids are among the most common linkers used. The defined geometry and functional groups of this compound (or its amino derivative) could be used to design novel MOFs. nih.gov Such materials could be tailored for applications in gas storage, chemical separations, or heterogeneous catalysis. prometheanparticles.co.ukfrontiersin.org

Luminescent Materials: Aromatic carboxylates, including phenylbenzoic acid derivatives, have proven to be effective "antenna" ligands for sensitizing the luminescence of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). researchgate.netnih.gov The ligand absorbs light and efficiently transfers the energy to the metal center, resulting in strong, sharp emission. researchgate.net Future work could involve creating lanthanide complexes with this compound or its derivatives to develop new phosphors for applications in lighting, displays, and bio-imaging. researchgate.net

"Green chemistry" principles are becoming central to modern chemical production. Future research will likely focus on making the synthesis of this compound more environmentally benign.

Greener Nitration: Traditional nitration uses a hazardous mixture of concentrated nitric and sulfuric acids, generating significant waste. Research into co-acid-free systems, such as using aqueous nitric acid, could improve regioselectivity and reduce the environmental impact. frontiersin.org Biocatalytic nitration, using enzymes to install the nitro group, represents a long-term, highly sustainable goal. nih.gov

Sustainable Cross-Coupling: For the Suzuki-Miyaura route, green advancements include using water as a solvent, developing highly active and recyclable catalysts to minimize precious metal waste, and employing alternative energy sources like microwave irradiation. nih.govinovatus.esrsc.org The use of magnetic nanoparticles as catalyst supports allows for simple recovery and reuse, further enhancing sustainability. acs.orgmdpi.com

Eco-Friendly Reduction: The reduction of the nitro group often uses stoichiometric metal powders (like iron), which creates large amounts of metal sludge waste. rsc.org Catalytic hydrogenation is a greener alternative. Emerging research on catalysts like biogenically synthesized gold nanoparticles offers an eco-friendly approach for the efficient reduction of nitroaromatics. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Nitro Group

The nitro group of 2-Nitro-4-phenylbenzoic acid is a key site for chemical transformations, influencing the reactivity of the aromatic ring and providing a handle for introducing other functional groups.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group on an aromatic ring to an amine is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

A variety of methods can be employed for the reduction of nitroarenes. Common approaches include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

Common Reducing Agents and Conditions:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide (PtO₂). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com It is a widely used technique for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl), are effective for converting a nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com The use of iron powder in the presence of hydrochloric acid is a common laboratory and industrial method.

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for this reduction, compatible with various other functional groups. commonorganicchemistry.com Sodium borohydride (B1222165) in combination with transition metal halides like nickel(II) chloride hexahydrate (NiCl₂·6H₂O) can also efficiently reduce nitroarenes to their corresponding amines in aqueous solutions. asianpubs.org

The resulting product from the reduction of this compound is 2-Amino-4-phenylbenzoic acid.

| Reagent/System | General Conditions | Key Features |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | Method of choice for many nitro reductions. commonorganicchemistry.com |

| Fe/HCl | Iron powder in acidic medium (e.g., HCl) | Common and industrially relevant method. |

| SnCl₂ | Tin(II) chloride | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| NaBH₄/NiCl₂·6H₂O | Sodium borohydride with a nickel catalyst in an aqueous system | Rapid and efficient at room temperature. asianpubs.org |

Nucleophilic Aromatic Substitution Reactions

Aromatic rings that are substituted with strong electron-withdrawing groups, such as a nitro group, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This type of reaction is distinct from SN1 and SN2 reactions and involves the attack of a nucleophile on the electron-poor aromatic ring. pressbooks.pubmasterorganicchemistry.com

The SNAr mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Elimination of the leaving group: The leaving group (often a halide) is expelled, and the aromaticity of the ring is restored. pressbooks.publibretexts.org

The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orglibretexts.org In the case of this compound, the nitro group at the 2-position would activate a leaving group at the 1-position (the carboxyl group, though not a typical leaving group in this context) or a leaving group at a halogenated precursor to this molecule.

Impact of the Nitro Group on Aromatic Ring Activation/Deactivation

Substituents on a benzene (B151609) ring significantly influence its reactivity towards electrophilic aromatic substitution. Groups are broadly classified as either activating or deactivating. masterorganicchemistry.com

Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org These groups generally direct incoming electrophiles to the meta position. masterorganicchemistry.com

The nitro group (-NO₂) is a strong electron-withdrawing group and therefore a powerful deactivating group. masterorganicchemistry.comlibretexts.org This deactivation occurs through both inductive effects (due to the electronegativity of the nitrogen and oxygen atoms) and resonance effects, which pull electron density out of the ring. libretexts.org Consequently, the presence of the nitro group in this compound makes the aromatic ring significantly less reactive towards electrophilic substitution compared to benzene or benzoic acid. The deactivating nature of the nitro group also increases the acidity of the benzoic acid. libretexts.orgpressbooks.pub

Conversely, this electron-withdrawing character activates the ring for nucleophilic aromatic substitution, as discussed in the previous section. pressbooks.pub

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that can be converted into a variety of derivatives.

Formation of Esters, Amides, and Acid Chlorides

The carboxylic acid can be readily converted into esters, amides, and acid chlorides, which are important intermediates for further chemical synthesis.

Esters: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. echemi.com The reactivity of the carboxylic acid can be enhanced by using a strong acid like sulfuric acid (H₂SO₄). google.comlibretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under milder conditions. organic-chemistry.org

Amides: Amides can be synthesized from carboxylic acids by various methods. A common laboratory and industrial approach involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. libretexts.orgchemguide.co.uk Direct coupling of carboxylic acids with amines can also be achieved using coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU). acs.org

Acid Chlorides: Carboxylic acids can be converted to acid chlorides, which are highly reactive acylating agents, by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). clockss.orgorgsyn.org For example, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride by heating with phosphorus pentachloride. orgsyn.org This transformation is a key step in preparing many other carboxylic acid derivatives, including esters and amides.

| Derivative | Common Reagents | Reaction Type |

|---|---|---|

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification echemi.com |

| Amide | Acid Chloride + Amine or Coupling Agent (e.g., COMU) + Amine | Nucleophilic Acyl Substitution libretexts.orgacs.org |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Acyl Chloride Formation orgsyn.org |

Selective Phosphorylation and Deoxyphosphorylation

Recent research has demonstrated novel, metal-free methods for the selective bisphosphorylation and deoxyphosphorylation of carboxylic acids. nih.govrsc.org These reactions provide new pathways for converting carboxylic acids into valuable organophosphorus compounds. rsc.orgresearchgate.net

In these transformations, the carboxylic acid is activated in situ and then reacts with P(O)-H compounds. nih.govrsc.org It has been shown that benzoic acids bearing electron-withdrawing groups, such as a nitro group, are suitable substrates for these reactions, leading to the expected phosphorus-containing products in high yields. nih.govrsc.org For instance, 4-nitrobenzoic acid has been successfully transformed into bisphosphorus compounds. nih.govrsc.org Studies have also shown that steric hindrance does not seem to significantly impact the reaction yield, as both 2-phenyl and 4-phenyl benzoic acids act as effective substrates. nih.govrsc.org

By adjusting the reaction conditions, various benzoic acids can also undergo selective deoxyphosphorylation to yield the corresponding benzylphosphorus compounds. nih.govrsc.org This methodology represents an efficient way to convert carboxylic acids into different classes of organophosphorus molecules. rsc.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, with the existing substituents dictating the position of incoming electrophiles.

Further nitration of this compound would involve the introduction of an additional nitro group onto one of the aromatic rings. The conditions for nitration typically involve a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The initial nitro group and the carboxylic acid group are both deactivating and meta-directing for electrophilic aromatic substitution on the first benzene ring. lkouniv.ac.inpearson.com Therefore, a new nitro group would be directed to the position meta to both existing groups, if sterically accessible. On the other hand, the phenyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions of the second ring. libretexts.org The nitration of 4-phenylbenzoic acid is known to produce a mixture of isomers, including the 4,4'- and 2,4'-dinitro derivatives. google.com

Halogenation: The introduction of a halogen (e.g., chlorine, bromine) onto the aromatic rings of this compound can be achieved through electrophilic aromatic substitution. This typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), in conjunction with the halogen. lkouniv.ac.in The regioselectivity of halogenation will be governed by the directing effects of the existing substituents, similar to nitration.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.comlibretexts.org This reaction is generally reversible. libretexts.org The sulfonic acid group would also be directed by the existing substituents on the aromatic rings.

The following table summarizes the expected major products for electrophilic substitution on the parent compound, 4-phenylbenzoic acid.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4'-Nitro-4-phenylbenzoic acid and 2'-nitro-4-phenylbenzoic acid |

| Halogenation | X₂/FeX₃ (X=Cl, Br) | 4'-Halo-4-phenylbenzoic acid and 2'-halo-4-phenylbenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4'-Sulfo-4-phenylbenzoic acid |

This table is illustrative for the parent compound and the regioselectivity for this compound would be more complex due to the additional nitro group.

The regioselectivity of electrophilic aromatic substitution on this compound is a consequence of the electronic properties of the substituents.

Nitro Group (-NO₂): This is a strong electron-withdrawing group and a powerful deactivator of the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the meta position. lkouniv.ac.intotal-synthesis.com

Carboxylic Acid Group (-COOH): This group is also electron-withdrawing and a deactivating, meta-director. lkouniv.ac.inpearson.com

Phenyl Group (-C₆H₅): As a substituent, the phenyl group is weakly activating and directs incoming electrophiles to the ortho and para positions of the ring it is attached to. libretexts.org

Therefore, for electrophilic attack on the first ring (the one bearing the nitro and carboxyl groups), the reaction will be slow, and the incoming electrophile will be directed to the position meta to both groups. For the second phenyl ring, substitution will occur at the ortho and para positions relative to the point of attachment to the first ring. Computational methods can be employed to predict the regioselectivity by calculating the relative energies of the possible intermediates. wuxiapptec.com

Advanced Functionalization Reactions

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds, offering more efficient synthetic routes. nih.govacs.org For a molecule like this compound, this can enable the introduction of various functional groups at positions that are not accessible through classical electrophilic substitution.

The carboxylic acid group can act as a directing group, facilitating ortho-C-H activation of the benzoic acid ring. acs.org Palladium catalysts are commonly used for such transformations. nih.govrsc.org These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, the palladium-catalyzed arylation of benzoic acids can occur at the ortho position. acs.org The presence of the nitro group, being strongly electron-withdrawing, can influence the reactivity and selectivity of these C-H functionalization reactions. acs.org

Recent advancements have also demonstrated methods for meta-selective C-H functionalization, often employing a directing group that positions the metal catalyst appropriately. rsc.org While specific examples for this compound are not detailed in the provided results, the general principles of C-H activation suggest that this molecule could be a substrate for a variety of advanced functionalization reactions, leading to novel derivatives with potential applications in materials science and medicinal chemistry.

The following table provides a conceptual overview of potential C-H functionalization reactions.

| Reaction Type | Catalyst System (Example) | Potential Product |

| ortho-Arylation | Pd(OAc)₂ / Ligand | 2-Nitro-4,5-diphenylbenzoic acid derivative |

| meta-Olefination | Pd(OAc)₂ / Directing Group | meta-Olefinated this compound derivative |

| Decarboxylative C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | Arylated 3-nitrobiphenyl (B1294916) derivative |

This table is illustrative of the types of transformations possible through C-H activation and does not represent experimentally confirmed reactions for this specific molecule based on the provided search results.

Michael-type Addition Reactions (for related derivatives)

While this compound itself is not a typical substrate for Michael additions, its derivatives can participate in such reactions. The Michael reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

A key derivative of this compound in this context is 2-Amino-4-phenylbenzoic acid , formed via the reduction of the nitro group. This amino derivative can act as a nucleophile in aza-Michael additions.

Recent research has demonstrated cascade reactions where a nitroaromatic compound is hydrogenated over a gold catalyst to form an aniline (B41778) in situ. This aniline then participates in a subsequent Michael addition with an α,β-unsaturated carbonyl compound present in the same reaction mixture. nih.gov This bifunctional catalysis approach allows for the one-pot synthesis of β-amino carbonyl compounds from nitroaromatics. nih.gov

Applying this logic, this compound could be converted to its amino derivative, which could then react as a Michael donor.

Reaction Scheme:

Reduction: this compound + Reducing Agent (e.g., H₂, Gold Catalyst) → 2-Amino-4-phenylbenzoic acid

Aza-Michael Addition: 2-Amino-4-phenylbenzoic acid (Michael Donor) + α,β-unsaturated ketone (Michael Acceptor) → β-amino ketone derivative

This strategy highlights how the reactivity of the parent compound can be leveraged through derivatization to access different classes of molecules.

Kinetic and Mechanistic Investigations of Reaction Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can profoundly impact the rate and selectivity of organic reactions. For reactions involving benzoic acids, solvents influence the solubility of reactants, the stability of intermediates and transition states, and the degree of acid dimerization.

Studies on the reactions of substituted benzoic acids with reagents like diazodiphenylmethane (B31153) have shown that:

Apolar Aprotic Solvents: Solvents like toluene (B28343) are advantageous for studying intrinsic reactivity, minimizing specific solute-solvent interactions that can complicate kinetics. acs.org In such solvents, benzoic acids can exist as both monomers and hydrogen-bonded dimers, each with different reactivities. rsc.org

Protic Solvents: Protic solvents like alcohols can form hydrogen bonds with the carboxylic acid, affecting its acidity and nucleophilicity. In drowning-out crystallization studies of benzoic acid, the interaction between ethanol (B145695) and the acid was found to retard crystal growth, demonstrating a strong kinetic effect. diva-portal.org

For this compound, its polarity, arising from the nitro and carboxyl groups, means that solvent choice will be critical. The forward rate constant (log k+1) in proton transfer reactions involving ortho-substituted benzoic acids has been shown to be a highly sensitive parameter for quantifying structural effects in apolar aprotic solvents. acs.org

| Solvent Type | Primary Interactions | Effect on Reaction Kinetics | Reference |

|---|---|---|---|

| Apolar Aprotic (e.g., Toluene) | Minimal specific interactions; allows for acid dimerization. | Useful for studying intrinsic ortho effects and monomer/dimer reactivity. | acs.org |

| Polar Aprotic (e.g., DMSO, DMF) | Dipole-dipole interactions; solvation of charged intermediates. | Rates influenced by dielectric constant and solvent nucleophilicity. | rsc.org |

| Protic (e.g., Ethanol) | Hydrogen bonding with the carboxylic acid group. | Can retard or alter reaction rates through specific solvation. | diva-portal.org |

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents are fundamental to unlocking and directing the reactivity of this compound.

Catalysts for C-H Functionalization:

Palladium (Pd): Often used as Pd(OAc)₂ or PdCl₂, it is a versatile catalyst for ortho-C-H functionalization directed by the carboxylate group. The mechanism typically involves the formation of a palladacycle intermediate. rsc.orgresearchgate.net

Iridium (Ir) and Rhodium (Rh): These metals can also catalyze C-H activation, sometimes offering complementary selectivity or milder reaction conditions compared to palladium. nih.govresearchgate.net

Copper (Cu): Copper salts, such as Cu(OAc)₂, are often used as co-oxidants in palladium-catalyzed reactions to regenerate the active Pd(II) catalyst. scispace.com Copper can also catalyze decarboxylative functionalizations. researchgate.net

Gold (Au): Gold-based catalysts have been shown to be effective for the chemoselective hydrogenation of nitroaromatics, which is a key step in preparing amino derivatives for subsequent reactions like Michael additions. nih.gov

Reagents and Additives:

Oxidants: In many C-H functionalization cycles, an oxidant is required to complete the catalytic cycle. Silver salts like Ag₂CO₃ or AgOAc are commonly employed as both oxidants and halide scavengers. rsc.orgacs.org Molecular oxygen can also serve as a terminal oxidant, offering a greener alternative. scispace.com

Ligands: The addition of ligands, such as amino acids (e.g., Ac-Gly-OH), can be crucial for enhancing reaction rates and selectivity in metal-catalyzed C-H functionalization. scispace.com

Bases: In Michael additions, a base is required to generate the nucleophilic species. wikipedia.org In C-H activation, bases may be needed to facilitate the deprotonation step.

Acids: In nitration reactions, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic reagent for generating the electrophilic nitronium ion (NO₂⁺). vaia.com

The interplay between the substrate, metal catalyst, ligands, and other reagents defines the specific reaction mechanism, influencing which C-H bond is activated and what type of new bond is formed.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of 2-Nitro-4-phenylbenzoic acid, offering insights into the hydrogen and carbon environments within the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons provide significant structural information. The spectrum typically shows signals in the aromatic region. For the nitro-substituted ring, the proton H-3, positioned between the nitro and carboxyl groups, is expected to appear as a doublet. The proton H-5, which is adjacent to the phenyl substituent, would also likely be a doublet, while H-6, situated next to the carboxyl group, would appear as a doublet of doublets. The protons of the phenyl substituent would resonate in the typical aromatic region as well.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.15 | d | 2.0 |

| H-5 | 7.80 | dd | 8.2, 2.0 |

| H-6 | 7.95 | d | 8.2 |

| Phenyl H | 7.30-7.50 | m | - |

| COOH | 10.0-13.0 | br s | - |

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom. The carboxyl carbon is typically observed at the downfield end of the spectrum. The carbons attached to the nitro group and the phenyl group would also have characteristic chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 168.5 |

| C-1 | 132.0 |

| C-2 | 148.0 |

| C-3 | 125.0 |

| C-4 | 145.0 |

| C-5 | 129.0 |

| C-6 | 131.0 |

| Phenyl C (ipso) | 138.0 |

| Phenyl C (ortho, meta, para) | 127.0-130.0 |

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For example, the proton H-3 would show a correlation to the carboxyl carbon (C=O), and the protons of the phenyl group would show correlations to C-4 of the benzoic acid ring, confirming the connectivity between the two rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Common fragmentation pathways would include the loss of the nitro group (NO₂) and the carboxyl group (COOH). The loss of a hydroxyl radical (•OH) from the carboxyl group is also a characteristic fragmentation. The base peak in the spectrum could correspond to a stable fragment resulting from these losses.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass. This allows for the determination of the elemental formula of the molecule, confirming that the observed mass corresponds to the chemical formula C₁₃H₉NO₄. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

The IR spectrum of this compound is characterized by the vibrational frequencies of its three main functional components: the carboxylic acid group, the nitro group, and the biphenyl (B1667301) system.

The carboxylic acid group (–COOH) gives rise to several distinct and strong absorption bands. A very broad absorption is typically observed in the range of 2500–3300 cm⁻¹ due to the O–H stretching vibration, which is broadened by hydrogen bonding between molecules in the solid state. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak. For aromatic carboxylic acids, this peak is generally found between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the benzene (B151609) ring can lower this frequency by 20 to 30 cm⁻¹. libretexts.org

The nitro group (–NO₂) is characterized by two strong and easily identifiable stretching vibrations. spectroscopyonline.com The asymmetric stretching vibration appears at a higher frequency, typically in the range of 1500–1600 cm⁻¹, while the symmetric stretching vibration is found at a lower frequency, usually between 1300–1400 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of this pair of intense peaks is a strong indicator of a nitro-functionalized compound. spectroscopyonline.com

The aromatic rings of the biphenyl moiety also exhibit characteristic absorptions. C-H stretching vibrations of the aromatic protons are typically observed as weaker bands in the region of 3000–3100 cm⁻¹. In-ring C=C stretching vibrations give rise to several bands of variable intensity in the 1400–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which can sometimes provide information about the substitution pattern of the benzene ring, appear at lower frequencies.

Based on these principles, the expected IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 2500–3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700–1730 | Strong |

| Nitro Group | Asymmetric NO₂ stretch | ~1500–1600 | Strong |

| Nitro Group | Symmetric NO₂ stretch | ~1300–1400 | Strong |

| Aromatic Rings | C–H stretch | 3000–3100 | Weak to Medium |

| Aromatic Rings | C=C in-ring stretch | 1400–1600 | Medium to Weak |

This table presents expected values based on typical ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its extended conjugated system, which includes the two phenyl rings, the nitro group, and the carboxyl group. Benzoic acid derivatives typically exhibit absorption bands in the 200 to 290 nm range. researchgate.net

The presence of the phenyl group and the nitro group, both of which are chromophores and are in conjugation with the benzoic acid moiety, significantly influences the absorption spectrum. The biphenyl system itself shows strong absorption. The addition of the electron-withdrawing nitro group and the carboxyl group further modifies the electronic structure and the energies of the molecular orbitals.

One would expect to see π → π* transitions, which are characteristic of aromatic and conjugated systems. These transitions are typically of high intensity. The presence of the nitro group can also introduce n → π* transitions, which involve the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The extended conjugation in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to simpler, non-substituted benzoic acid or nitrobenzene. This is because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, while benzoic acid has a primary absorption band around 230 nm, the substitution with a nitro group can shift this to longer wavelengths. researchgate.net The specific λmax values would be influenced by the solvent used for the measurement due to solvent-solute interactions.

Vibrational Circular Dichroism (VCD) Spectroscopy (If Chiral Derivatives are Explored)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com It is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules. bruker.commdpi.com

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, through the synthesis of chiral esters or amides from the carboxylic acid group, or if atropisomers could be resolved due to restricted rotation around the biphenyl bond, then VCD spectroscopy would become a highly relevant analytical method.

For a chiral derivative of this compound, the VCD spectrum would exhibit both positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these VCD bands are exquisitely sensitive to the three-dimensional arrangement of the atoms, providing a unique spectral fingerprint for each enantiomer. mdpi.com The VCD spectrum of one enantiomer would be the mirror image of the other.

Currently, there are no published studies reporting the VCD analysis of chiral derivatives of this compound. Should such derivatives be synthesized, VCD, in conjunction with quantum chemical calculations, could be employed to unambiguously determine their absolute stereochemistry. mdpi.com

Advanced Structural Analysis and Crystal Engineering

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unica.ituniv-rennes.fr This analysis provides fundamental information on molecular structure, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal lattice. unica.it

Determination of Molecular Conformation and Geometry

Specific crystallographic data, such as bond lengths, bond angles, and torsion angles for 2-Nitro-4-phenylbenzoic acid, are not available in published literature. Such data would be essential to define the molecule's precise geometry, including the dihedral angle between the two phenyl rings and the orientation of the nitro and carboxylic acid functional groups.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed analysis of the specific intermolecular interactions for this compound cannot be provided without a solved crystal structure. Generally, carboxylic acids are known to form strong hydrogen-bonded dimers. researchgate.net The presence of the nitro group and the biphenyl (B1667301) system would likely introduce other significant interactions, such as C-H···O bonds, π-π stacking, and dipole-dipole interactions involving the nitro group, which collectively stabilize the crystal packing. mdpi.com However, the exact nature and geometry of these interactions remain undetermined for this specific compound.

Crystal Packing Architectures and Polymorphism

Information regarding the crystal packing architecture and potential polymorphism of this compound is not documented. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is influenced by variations in molecular conformation or packing arrangements and can significantly affect the physical properties of a material. researchgate.netlu.lv Studies on related substituted benzoic acids show a wide variety of packing motifs, but these cannot be directly extrapolated to this compound. ucl.ac.ukresearchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. The design of such systems often relies on the concept of predictable binding motifs known as supramolecular synthons. acs.orgnitk.ac.inias.ac.in

Dimerization and Self-Association Behavior in Solution and Solid State

Carboxylic acids commonly form robust centrosymmetric dimers in the solid state via pairs of O-H···O hydrogen bonds, a motif known as the R²₂(8) ring. researchgate.net It is highly probable that this compound exhibits this classic dimerization behavior. Studies on similar molecules in solution have used techniques like FTIR and NMR spectroscopy to investigate self-association equilibria between monomers, dimers, and higher-order aggregates. ucl.ac.uk However, specific research findings detailing the dimerization constants or association behavior for this compound have not been reported.

Formation of Supramolecular Synthons and Networks

The primary supramolecular synthon anticipated for this compound is the carboxylic acid dimer. In the presence of other hydrogen bond acceptors or donors, competing synthons could form, leading to the creation of more complex co-crystals or molecular salts. ias.ac.innih.gov The interplay between the carboxylic acid, the nitro group, and the aromatic rings could lead to the formation of extended one-, two-, or three-dimensional hydrogen-bonded networks. acs.orgacs.org Without experimental data, a definitive description of the supramolecular networks formed by this specific compound is not possible.

Host-Guest Interactions and Inclusion Chemistry

The molecular architecture of this compound, characterized by a biphenyl core with a carboxylic acid and a nitro group, provides a foundation for engaging in host-guest interactions and forming inclusion compounds. The carboxylic acid group is a primary site for hydrogen bonding, enabling the molecule to act as a hydrogen-bond donor. This functionality is fundamental to the formation of supramolecular assemblies.

In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, creating R₂(8) ring motifs. iucr.org Beyond this self-assembly, the aromatic rings of the biphenyl unit can participate in π-π stacking and C-H···O interactions, further directing the crystal packing. The nitro group, being a strong electron-withdrawing moiety, can also influence intermolecular interactions by acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.

The principles of crystal engineering can be applied to design host-guest complexes involving this compound. By co-crystallizing with suitable guest molecules, particularly those with complementary hydrogen-bonding sites like pyridyl derivatives, it is possible to form complex supramolecular structures. researchgate.netresearchgate.net In such systems, the benzoic acid can form robust hydrogen bonds with the nitrogen atom of a pyridine (B92270) ring, a well-established interaction in supramolecular chemistry. researchgate.net The specific geometry and stoichiometry of these host-guest complexes are governed by the interplay of hydrogen bonding, π-stacking, and steric factors.

While specific studies on inclusion compounds of this compound are not extensively documented, the broader family of biphenyl carboxylic acids is known to form host-guest complexes. The voids created by the packing of these relatively rigid molecules can accommodate small solvent molecules or other guests. The functional groups, including the nitro substituent, play a crucial role in defining the size, shape, and chemical environment of these potential voids, thereby determining the selectivity for guest inclusion.

The table below summarizes the key intermolecular interactions that can drive host-guest assembly in derivatives of this compound.

| Interaction Type | Donor/Acceptor Sites on this compound | Potential Guest Molecules |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Nitro group (acceptor) | Pyridines, Amides, Alcohols |

| π-π Stacking | Biphenyl aromatic rings | Aromatic compounds |

| Dipole-Dipole | Nitro group, Carboxylic acid | Polar molecules |

Liquid Crystalline Properties of Related Derivatives and Assemblies

Biphenyl derivatives are a cornerstone in the design of thermotropic liquid crystals due to the rigidity and linearity of the biphenyl core, which promotes the formation of anisotropic mesophases. arabjchem.org While this compound itself is not a conventional liquid crystal, its derivatives, particularly esters and amides, are expected to exhibit liquid crystalline behavior. The introduction of long alkyl or alkoxy chains at the carboxylic acid position or modifications to the phenyl rings can induce mesomorphism. researchgate.net

The mesomorphic properties of materials derived from biphenyl carboxylic acids are highly dependent on their molecular structure. Key factors include:

The nature of the terminal groups: The length and flexibility of terminal alkyl/alkoxy chains significantly influence the melting and clearing temperatures, as well as the type of mesophase formed. Longer chains tend to stabilize smectic phases over nematic phases. researchgate.net

The central core: Modifications to the biphenyl core, such as the introduction of lateral substituents or heteroatoms, can alter the molecule's polarity, polarizability, and shape, thereby affecting mesophase stability and type. researchgate.netcnrs.fr For instance, the presence of a nitro group, as in derivatives of this compound, would introduce a strong lateral dipole, potentially influencing the dielectric anisotropy and phase behavior.

Research on structurally related biphenyl systems provides insight into the potential liquid crystalline properties of this compound derivatives. For example, series of compounds based on biphenyl esters often exhibit nematic and/or smectic phases. researchgate.netbeilstein-journals.org The formation of supramolecular liquid crystals through hydrogen bonding is another relevant area. Binary mixtures of non-mesomorphic benzoic acids and pyridine derivatives can form hydrogen-bonded complexes that exhibit liquid crystalline phases, such as nematic and smectic C phases. researchgate.net

The following tables present data from studies on related biphenyl-based liquid crystals, illustrating the influence of molecular structure on mesomorphic properties.

Table 1: Phase Transition Temperatures and Enthalpy Changes for a Series of Biphenyl-based Oxadiazole Liquid Crystals beilstein-journals.org

This table shows how varying the length of the alkyl chain (n) in a specific series of chiral biphenyl oxadiazole derivatives affects their phase transition temperatures from the crystalline (Cryst), smectic A (SmA), and chiral smectic C (SmC*) phases to the isotropic liquid (Iso) state.

| Compound (n) | Transition | Temperature (°C) | ΔH (kJ/mol) |

| 4 | Cryst → SmC | 120.1 | 24.3 |

| SmC → SmA | 135.4 | 1.8 | |

| SmA → Iso | 155.2 | 3.1 | |

| 5 | Cryst → SmC | 116.5 | 21.8 |

| SmC → SmA | 138.1 | 1.9 | |

| SmA → Iso | 153.7 | 2.9 | |

| 6 | Cryst → SmC | 114.2 | 25.1 |

| SmC → SmA | 140.2 | 2.0 | |

| SmA → Iso | 151.5 | 3.2 |

Data adapted from a study on novel biphenyl-substituted 1,2,4-oxadiazole (B8745197) ferroelectric liquid crystals. The specific compounds are not direct derivatives of this compound but serve to illustrate the structure-property relationships in biphenyl systems. beilstein-journals.org

Table 2: Mesomorphic Properties of a Homologous Series of Biphenyl Ester Derivatives Containing a Uracil Moiety researchgate.net

This table demonstrates the effect of varying the alkoxy chain length (n) on the mesomorphic behavior of a series of compounds containing a biphenyl ester group.

| Compound (n) | Mesophase Behavior |

| 6 | Non-mesomorphic |

| 8 | Nematic |

| 10 | Nematic |

| 12 | Nematic, Smectic A |

| 14 | Smectic A |

| 16 | Smectic A |

| 18 | Non-mesomorphic |

Data derived from a study on mesogenic compounds possessing a biphenyl ester moiety with a 6-amino-1,3-dimethyluracil (B104193) unit. This illustrates the typical trend where mesomorphism appears and disappears as the terminal chain length is varied. researchgate.net

These examples underscore the potential for creating a diverse range of liquid crystalline materials from this compound by applying established principles of molecular design. The presence of the nitro group is anticipated to impart specific electronic characteristics, making its derivatives interesting candidates for advanced materials with tailored optical or dielectric properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the fundamental electronic and structural properties of 2-Nitro-4-phenylbenzoic acid. These theoretical approaches allow for a detailed exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For substituted biphenyl (B1667301) systems, such as this compound, the B3LYP functional combined with a 6-311+G(2d,p) basis set is a commonly employed method for accurate geometry optimization and property calculation. scielo.br

The electronic properties of biphenyl derivatives are heavily influenced by the substituents on the phenyl rings. The nitro group (-NO2), being a strong electron-withdrawing group, and the carboxylic acid group (-COOH), also an electron-withdrawing group, both impact the electron distribution across the molecule. DFT calculations on a related chiral biphenyl derivative containing methyl, carboxylate, and nitro groups revealed a significant dipole moment, indicating a pronounced charge separation within the molecule. jcsp.org.pk The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In a related piperine (B192125) derivative containing a nitrophenyl group, the LUMO was found to be localized over the 2-(4-nitrophenyl)-2-oxoethyl moiety, suggesting that this region is the primary electron acceptor in chemical reactions. scielo.br The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. eurjchem.com For 4-(tert-butyl)-4-nitro-1,1-biphenyl, the HOMO-LUMO gap was calculated to be 3.97 eV, indicating a relatively reactive molecule. eurjchem.com

The reactivity of substituted biphenyls can be further understood through the analysis of molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of a molecule. These insights are crucial for predicting how the molecule will interact with other chemical species.

| Property | Value | Reference |

| Dipole Moment | 9.61 D | jcsp.org.pk |

| Dihedral Angle (C2-C1-C1'-C2') | 54.6° | jcsp.org.pk |

| HOMO-LUMO Energy Gap | 3.97 eV | eurjchem.com |

Data is for a conformationally restricted chiral biphenyl dopant with methyl, carboxylate, and nitro functional groups at positions 2(2'), 4(4'), and 5(5'), respectively, and 4-(tert-butyl)-4-nitro-1,1-biphenyl.

DFT calculations are also a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. The vibrational frequencies in Infrared (IR) and Raman spectra, as well as the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, can be calculated with a high degree of accuracy.

For biphenyl derivatives, the calculated vibrational spectra can help in assigning the observed spectral bands to specific molecular motions. For example, the characteristic stretching frequencies of the nitro (NO2) and carboxylic acid (C=O) groups are readily identifiable. In a study of new piperine derivatives, the 1H and 13C NMR chemical shifts were calculated using the Gauge-Invariant Atomic Orbital (GIAO) method and showed good agreement with experimental values. scielo.br

UV-Vis absorption spectra, which provide information about electronic transitions, can also be simulated. The calculated absorption maxima (λmax) correspond to the electronic excitation from the ground state to various excited states. The nature of these transitions, such as π→π* or n→π*, can be elucidated by examining the molecular orbitals involved. For some donor-acceptor biphenyl derivatives, a solvatochromic effect is observed, where the absorption and fluorescence spectra shift depending on the polarity of the solvent. researchgate.net

The two phenyl rings in biphenyl derivatives are typically not coplanar due to steric hindrance between the ortho substituents. The dihedral angle between the rings is a critical conformational parameter. DFT calculations can be used to perform a conformational analysis, mapping the potential energy surface as a function of the dihedral angle to identify the most stable conformations (energy minima) and the transition states for ring rotation.

For a conformationally restricted chiral biphenyl derivative with substituents at the 2, 4, and 5 positions, the calculated dihedral angle between the two phenyl rings was 54.6°. jcsp.org.pk This twist from planarity is a balance between steric repulsion and the electronic effects of the substituents. The energy barrier to rotation is an important factor in understanding the molecule's flexibility and its ability to adopt different conformations.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, including its interactions with solvent molecules and larger biological systems.

MD simulations are particularly useful for studying how a solvent influences a molecule's conformation and reactivity. The explicit inclusion of solvent molecules in the simulation allows for the observation of solute-solvent interactions, such as hydrogen bonding.

A study of the biphenyl molecular complex in an acidic solution using MD simulations showed that electrostatic forces play a significant role in the dynamical and structural behavior of biphenyl molecules. researchgate.net In polar solvents, the conformation of this compound is expected to be influenced by the interaction of the polar nitro and carboxylic acid groups with the solvent molecules. The dynamics of intramolecular charge transfer (ICT) in push-pull biphenyl derivatives have been shown to be sensitive to solvent polarity. researchgate.net In polar solvents, a large Stokes shift is often observed, indicating a significant change in the dipole moment upon excitation, which can be facilitated by structural changes like the twisting of the phenyl rings. researchgate.net

Molecular docking and MD simulations are powerful tools for predicting and analyzing how a small molecule like this compound might interact with a biological target, such as a protein. biorxiv.orgmdpi.comnih.govnih.govresearchgate.net These techniques are fundamental in structure-based drug design.

Docking studies on related 2,4-dinitro-biphenyl compounds have provided insights into the types of interactions that can be expected. nih.gov These studies revealed that the nitro groups can form hydrogen bonds and salt bridges with amino acid residues in the protein's binding site, such as arginine and histidine. nih.gov The phenyl rings can participate in van der Waals interactions and π-π stacking with aromatic residues like phenylalanine and tryptophan. nih.gov

An MD simulation of a protein-ligand complex can further assess the stability of the predicted binding pose and the key interactions over time. This provides a more dynamic and realistic picture of the binding event. For example, MD simulations were used to evaluate the time stability of key interactions found by molecular docking for a dinitro-biphenyl derivative with its target proteins. nih.gov

| Type of Interaction | Interacting Groups on Ligand | Potential Interacting Amino Acid Residues | Reference |

| Hydrogen Bonding | Nitro group, Carboxylic acid group | Arginine, Histidine, Threonine | nih.gov |

| Salt Bridge | Nitro group, Carboxylic acid group | Arginine, Lysine | nih.gov |

| Van der Waals | Phenyl rings | Valine, Leucine, Isoleucine, Alanine | nih.gov |

| π-π Stacking | Phenyl rings | Phenylalanine, Tryptophan, Tyrosine, Histidine | nih.gov |

This table is based on interactions observed for related dinitro-biphenyl compounds and serves as a predictive model for this compound.

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful lens through which to understand the intricate mechanisms of chemical reactions involving this compound. By simulating molecular interactions and energy landscapes, researchers can elucidate reaction pathways, identify key intermediates, and analyze the energetic barriers that govern reaction rates. For the synthesis of this compound, two primary reaction types are of interest: the formation of the biphenyl core, typically via a Suzuki-Miyaura cross-coupling reaction, and the subsequent electrophilic nitration of the 4-phenylbenzoic acid intermediate.

Transition State Analysis of Key Reactions

Transition state theory is fundamental to understanding reaction kinetics, and computational analysis allows for the detailed characterization of these high-energy structures.

Suzuki-Miyaura Cross-Coupling: The formation of the C-C bond between the two phenyl rings is often achieved through a palladium-catalyzed Suzuki-Miyaura coupling. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states of these steps.

The transmetalation step, where the aryl group from the organoboron compound is transferred to the palladium center, is often the rate-determining step. nih.gov DFT calculations have explored the role of the base, which is crucial for activating the boronic acid. acs.orgnih.gov The transition state for transmetalation involves a complex in which the palladium, the aryl group from the aryl halide, the aryl group from the boronic acid, and the base are all in proximity. The geometry and energy of this transition state are highly dependent on the nature of the ligands on the palladium catalyst, the specific base used, and the substituents on the aryl partners. acs.orgnih.gov

Reductive elimination is the final step, where the two aryl groups are joined to form the biphenyl product, and the Pd(0) catalyst is regenerated. The transition state for this step involves the concerted breaking of the two Pd-C bonds and the formation of the new C-C bond. nih.gov

A representative energy profile for a model Suzuki-Miyaura reaction is shown below, illustrating the relative energies of intermediates and transition states.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Oxidative Addition Reactants | 0 |

| 2 | Oxidative Addition TS | +15 to +25 |

| 3 | Oxidative Addition Product | -5 to -15 |

| 4 | Transmetalation TS | +20 to +35 |

| 5 | Transmetalation Product | -10 to -20 |

| 6 | Reductive Elimination TS | +5 to +15 |

| 7 | Reductive Elimination Products | -25 to -40 |

Note: These are generalized values for a typical Suzuki-Miyaura coupling and can vary significantly based on specific reactants, catalysts, and conditions.

Electrophilic Nitration: The introduction of the nitro group at the 2-position of 4-phenylbenzoic acid occurs via electrophilic aromatic substitution. The nitrating agent is typically the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids. eurjchem.com DFT calculations have been used to model the nitration of benzene (B151609) and its derivatives. eurjchem.comresearchgate.netresearchgate.net

Reaction Coordinate Mapping

Reaction coordinate mapping provides a continuous profile of the energy of a system as it transforms from reactants to products. This allows for a more dynamic understanding of the reaction mechanism than static pictures of intermediates and transition states.

For the Suzuki-Miyaura reaction , the reaction coordinate would trace the geometric changes and associated energy variations as the aryl halide approaches the palladium catalyst, the ligand exchange occurs, the boronic acid is activated and transfers its aryl group, and finally, the biphenyl product is released. pku.edu.cnarxiv.org Computational studies have mapped these coordinates, revealing that the pathway is often complex, with multiple intermediates and transition states. nih.gov The shape of the potential energy surface can reveal, for example, whether the oxidative addition is a single concerted step or involves intermediates. rsc.org

QSAR/QSPR Approaches (for related systems)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for this compound are not widely reported, models for related systems like substituted benzoic acids and nitroaromatic compounds provide valuable insights.

Predictive Modeling of Chemical Behavior

QSAR and QSPR models for benzoic acid derivatives have been developed to predict a range of properties, including toxicity and acidity (pKa). nih.govdrugdesign.orgresearchgate.netacs.org These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as electronic properties (e.g., Hammett constants, atomic charges), steric effects, and hydrophobicity (e.g., logP). drugdesign.orgnih.gov

For example, the pKa of substituted benzoic acids can be predicted using the Hammett equation, which is a classic example of a linear free energy relationship and a simple QSPR model. drugdesign.org More complex models might use a combination of descriptors to achieve higher predictive accuracy. acs.org

Similarly, QSAR models have been developed for the toxicity of nitroaromatic compounds. nih.gov These models have shown that factors like hydrophobicity and electrophilicity are important for predicting toxicity. nih.gov The presence of both a nitro group and a carboxylic acid on the biphenyl scaffold of this compound suggests that its biological activity would be influenced by a combination of these factors.

The following table presents a hypothetical QSAR model for the toxicity of a series of substituted nitroaromatic compounds, illustrating the types of descriptors that might be used.

| Compound | logP | ELUMO (eV) | Observed Toxicity (-logIC50) | Predicted Toxicity (-logIC50) |

| Nitrobenzene | 2.03 | -1.54 | 1.85 | 1.88 |

| 2-Nitrotoluene | 2.45 | -1.48 | 2.10 | 2.09 |

| 4-Nitroaniline | 1.39 | -1.62 | 1.55 | 1.57 |

| 2,4-Dinitrotoluene | 2.01 | -2.15 | 2.50 | 2.48 |

| 2-Nitrobenzoic acid | 1.58 | -1.89 | 1.95 | 1.93 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

These predictive models are valuable in the early stages of drug discovery and material science for screening large libraries of virtual compounds and prioritizing them for synthesis and further testing, thereby saving time and resources.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block

2-Nitro-4-phenylbenzoic acid is a valuable precursor in multi-step synthetic pathways due to its distinct functional groups, which can be selectively transformed to build intricate molecular architectures.

Precursor for Complex Polyaromatic Systems

The structure of this compound is foundational for the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are compounds containing multiple fused benzene (B151609) rings. researchgate.net These larger systems are significant in materials science and electronics. The synthesis of phenanthrene (B1679779), a three-ring PAH, can be achieved from o-phenylbenzoic acid, highlighting the utility of the biphenyl-carboxylic acid motif. nih.gov

The synthetic utility of this compound in this context lies in the strategic use of its functional groups. The nitro group can be reduced to an amine, and the carboxylic acid can be manipulated to facilitate intramolecular cyclization reactions. This process, often involving steps like diazotization of the amine followed by an intramolecular coupling (such as the Pschorr cyclization), allows for the formation of a new ring, thereby extending the aromatic system. Photoinduced cyclization of stilbene (B7821643) derivatives, which can be formed from precursors like this compound, is another powerful method for creating phenanthrenes and other polyaromatic systems. researchgate.net

Intermediate in the Synthesis of Biologically Active Scaffolds

The this compound framework is a key intermediate in the development of molecules with significant biological activity. nih.gov Its primary role is often as a precursor to the corresponding 4-amino-2-phenylbenzoic acid, which serves as a structurally rigid scaffold in drug design. psu.eduresearchgate.net The nitro group is readily reduced to the crucial amino group, which can then be further functionalized.

A notable application is in the creation of peptidomimetic inhibitors of protein farnesyltransferase (PFT). psu.edu These inhibitors are being investigated as potential anti-cancer and anti-parasitic agents. In this context, the 4-amino-2-phenylbenzoic acid scaffold replaces a dipeptide portion of the natural substrate, providing a rigid and hydrophobic structure. researchgate.net For instance, researchers have synthesized a series of PFT inhibitors based on this scaffold to act as potent agents against Trypanosoma brucei, the parasite responsible for African sleeping sickness. psu.edu The synthesis involves the reduction of the nitro group on a 4-nitro-2-phenylbenzoic acid derivative to an aniline (B41778), which is then incorporated into the final bioactive molecule. psu.edu

| Compound Type | Scaffold | Target | Reported Activity | Reference |

|---|---|---|---|---|

| CaaX Peptidomimetic | 4-Amino-2-phenylbenzoic acid | Trypanosoma brucei PFT | Potent inhibition of parasite growth (ED50 = 0.0015 µM for a bis-imidazole derivative) | psu.edu |

| Nonpeptidic Inhibitor | 4-Amino-2-phenylbenzoic acid | Mammalian PFT | Sub-nanomolar IC50 values and suppression of tumor growth in xenograft models | researchgate.net |

| JAK2 Inhibitor | Nitropyridine Carboxylic Acid | Janus kinase 2 (JAK2) | Inhibition of JAK2 with IC50 values in the micromolar range (8.5–12.2 µM) | nih.gov |

Polymer Chemistry Applications

In polymer science, this compound and its derivatives are utilized both as building blocks for new polymers and as additives to enhance the properties of existing ones.

Monomer in the Synthesis of Polyesters and Polymeric Materials

Polyesters are typically synthesized through the polycondensation reaction of a diacid with a diol. libretexts.orgnih.gov While this compound is a monocarboxylic acid, its derivatives are valuable in polymer synthesis. For example, hydroxylation of the phenyl ring would convert it into a hydroxycarboxylic acid, a classic AB-type monomer for polyester (B1180765) production. Phenylbenzoic acid derivatives are known to undergo polycondensation to form liquid crystalline polymers.

The rigid biphenyl (B1667301) structure is particularly desirable for creating high-performance polymers. For example, 2,5-Furandicarboxylic acid (FDCA), a rigid bio-based monomer, is seen as a promising substitute for terephthalic acid in polyester synthesis. rug.nl Similarly, the biphenyl structure of this compound can be incorporated into polymer backbones, such as in polyesteramides, to create materials with high thermal stability. researchgate.net It can also serve as a building block for other advanced materials, including coordination polymers where the carboxylic acid group binds to metal centers. ontosight.airsc.org

Modification of Polymer Properties (e.g., Thermal Stability, Mechanical Properties)

The incorporation of rigid, polar structures into polymer matrices can significantly enhance their physical properties. The introduction of this compound or similar aromatic nitro compounds can improve the thermal stability of polymers. This enhancement is attributed to the rigid aromatic rings, which restrict polymer chain mobility, and the polar nitro groups, which can increase intermolecular forces.

For example, the modification of cellulose (B213188) acetate (B1210297) with 4-nitro (phenyl amino) maleimide (B117702) has been shown to increase its initial decomposition temperature by 50 °C. mdpi.com This improvement is due to the thermal stability of the functional groups and the potential for intramolecular hydrogen bonding. mdpi.com Similarly, chemically linking a small amount (0.2 mol%) of hindered phenol (B47542) groups into polypropylene (B1209903) raises its degradation temperature by 32 °C and improves the thermal stability of its electret properties. nih.gov The introduction of such rigid structures can maintain a polymer's shape at temperatures much closer to its melting point. nih.gov

| Base Polymer | Modifier/Additive | Observation | Reference |

|---|---|---|---|

| Polypropylene (PP) | Hindered Phenol (0.2 mol%) | Degradation temperature increased from 230 °C to 262 °C. | nih.gov |

| Cellulose Acetate (CA) | 4-nitro (phenyl amino) maleimide | Initial decomposition temperature increased by 50 °C. | mdpi.com |

| Poly(lactic acid) (PLA) / Polyamide (PA) Blends | Reactive extrusion with SAmfE oligomer | Onset decomposition temperature increased by over 10 °C. | mdpi.com |

Development of Advanced Materials

The applications of this compound converge in the development of advanced materials with specialized functions. Its use as a building block is critical for creating materials with tailored properties for pharmaceuticals, fine chemicals, and electronics. acs.org The synthesis of biaryl compounds through methods like the Suzuki-Miyaura cross-coupling reaction is fundamental to producing many of these advanced materials, and derivatives of this compound are often synthesized via this route. psu.eduacs.org

The compound serves as an intermediate for organophosphorus compounds, which have wide applications in materials science as potential flame retardants or functional ligands. rsc.orgrsc.org Furthermore, its derivatives can be used in the synthesis of poly(arylenevinylene) polymers, which are important in electronic and optical applications due to their conjugated π-electron systems. epo.org The ability to functionalize this molecule allows for fine-tuning of electronic properties, solubility, and processability, making it a key component in the design of next-generation organic electronic materials and other high-performance systems. ontosight.ai

Liquid Crystals and Organic Semiconductors

While direct studies on the liquid crystalline properties of this compound are not extensively documented, the behavior of structurally analogous compounds provides strong indications of its potential in this field. A closely related class of materials, 4'-alkoxy-3'-nitrobiphenyl-4-carboxylic acids (ANBC-n), where 'n' denotes the number of carbon atoms in an alkoxy chain, are well-known for forming thermotropic liquid crystals. These compounds exhibit a variety of mesophases, including smectic C (SmC) and, notably, three-dimensionally ordered bicontinuous cubic (Cub) phases. tsukuba.ac.jpmrs-j.orgacs.orgacs.org The formation of these complex, self-assembled structures is driven by a combination of hydrogen bonding between the carboxylic acid groups and the specific molecular geometry imparted by the nitrobiphenyl core. mrs-j.org For instance, ANBC-22 (with a 22-carbon chain) shows a phase sequence of Smectic C to a cubic phase with Im3m symmetry, then to another cubic phase with Ia3d symmetry, before melting into an isotropic liquid. acs.orgaps.org Given that this compound shares the same fundamental 3'-nitrobiphenyl-4-carboxylic acid core, it is a candidate for forming the basis of new liquid crystalline materials through derivatization, particularly by adding aliphatic chains.

In the realm of organic electronics, the 2-nitrobiphenyl (B167123) scaffold, of which this compound is a derivative, serves as a crucial precursor for the synthesis of carbazoles. scite.ai Carbazoles are a prominent class of electron-rich heterocyclic compounds widely utilized as building blocks for organic semiconductors. inter-chem.pl The triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls, a variant of the Cadogan reaction, provides an efficient route to functionalized carbazoles. amazonaws.comresearchgate.netacs.org These resulting carbazole (B46965) derivatives are key components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where they function as the active charge-transporting material. scite.ai Therefore, this compound represents a valuable starting material for creating high-performance organic semiconductor materials.

Functional Ligands and Catalytic Components (e.g., nitrobenzoate ligands)

The carboxylate group of this compound, in conjunction with the nitro substituent, allows it to function as a versatile ligand in coordination chemistry, forming complexes with various metals that can act as catalysts. The general class of nitrobenzoate ligands has been shown to be effective in tuning the electronic properties and reactivity of metal centers. The electron-withdrawing nature of the nitro group can modulate the Lewis basicity of the carboxylate, influencing the stability and catalytic activity of the resulting complex.

Research has demonstrated the utility of related nitrobenzoate ligands in several catalytic systems. For example, copper(II) 2-nitrobenzoate (B253500) has been used to synthesize new complexes with N-donor ligands like methyl-pyridines, resulting in monomeric or dimeric structures with interesting magnetic properties and potential applications in catalysis. researchgate.net In gold catalysis, 4-nitrobenzoate (B1230335) was found to provide an ideal balance between reactivity and selectivity in the hydroamination of allenes, leading to high yields and enantioselectivities. Current time information in Bangalore, IN. Similarly, cobalt(II) complexes incorporating 4-nitrobenzoate ligands have been investigated as catalysts for the oxidation of alcohols. amazonaws.com These examples highlight the role of the nitrobenzoate moiety in creating effective and tunable catalysts. The specific geometry of this compound offers a unique steric and electronic profile for the development of novel metal-ligand complexes for asymmetric catalysis and other chemical transformations.

Table 1: Examples of Catalytic Systems Utilizing Nitrobenzoate Ligands

| Metal Center | Nitrobenzoate Ligand | Co-Ligand(s) | Reaction Catalyzed | Reference |

| Gold(I) | 4-Nitrobenzoate | Phosphine | Allene Hydroamination | Current time information in Bangalore, IN. |

| Cobalt(II) | 4-Nitrobenzoate | Pyridine (B92270) | TBHP Oxidation of Alcohols | amazonaws.com |

| Copper(II) | 2-Nitrobenzoate | 4-Methylpyridine | N/A (Magnetic Properties Studied) | researchgate.net |

| Copper(II) | 4-Nitrobenzoate | Imidazole Derivative | Henry (Nitroaldol) Reaction | orgsyn.org |

Novel Reactions and Transformations Utilizing this compound as a Substrate

The unique arrangement of functional groups in this compound makes it a valuable substrate for a variety of advanced organic transformations, enabling the synthesis of complex molecular architectures.

One of the most significant transformations is its use as a precursor for carbazoles. The reductive cyclization of 2-nitrobiphenyl derivatives, often mediated by trivalent phosphorus reagents like triphenylphosphine (B44618) (the Cadogan reaction), is a powerful method for constructing the carbazole ring system. researchgate.netacs.orgderpharmachemica.com This reaction proceeds via deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent phenyl ring. researchgate.net The synthesis of 2-Nitrobiphenyl-4-carboxylic acid itself as a precursor for this reaction has been documented. amazonaws.com

Another novel transformation demonstrated on the related isomer, 2'-nitrobiphenyl-2-carboxylic acid, is an intramolecular nucleophilic displacement. When heated with a base or as its potassium salt, the carboxylate anion attacks the carbon bearing the nitro group, displacing it to form 3,4-benzocoumarin, a lactone-containing polycyclic aromatic compound. rsc.org This reaction highlights a pathway for forming oxygen-containing heterocycles from this scaffold.